2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione
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Overview
Description
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.1934 This compound is characterized by its unique structure, which includes a fused pyrroloquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves the metal-free sequential decarbonylative annulation of N-cyanamides with unactivated alkenes . This method features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes, leading to the formation of C–C and C–N bonds in a cascade reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for large-scale production. The metal-free nature of the reaction makes it environmentally friendly and potentially suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA and proteins, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 3a,4-Diphenyl-2,3-dihydropyrrolo(1,2-a)quinazoline-1,5-dione
- 1,3-Dihydro-2,3-dihydroimidazo[1,2-a]quinazoline
Uniqueness
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
68321-98-2 |
---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione |
InChI |
InChI=1S/C11H8N2O2/c14-10-6-5-9-12-8-4-2-1-3-7(8)11(15)13(9)10/h1-4H,5-6H2 |
InChI Key |
RYMQCZNCXBZWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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